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Compound of Interest

Compound Name: Disodium glutarate

Cat. No.: B076919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of disodium glutarate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy for structural elucidation. This document outlines predicted spectral data, detailed

experimental protocols, and a logical workflow for analysis.

Predicted Spectroscopic Data
Due to the limited availability of directly published spectra for disodium glutarate, the following

data is predicted based on the analysis of homologous dicarboxylate salts, namely disodium

succinate and disodium adipate, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For disodium glutarate, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy:

The proton NMR spectrum of disodium glutarate is expected to be simple, showing two

distinct signals corresponding to the two types of methylene protons.

α-protons (Hα): These are the protons on the carbons directly attached to the carboxylate

groups (C2 and C4). They are expected to be deshielded due to the electron-withdrawing
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effect of the carboxylate groups.

β-protons (Hβ): These are the protons on the central carbon (C3). They will be less

deshielded than the α-protons.

The predicted chemical shifts, multiplicities, and assignments are summarized in the table

below.

Proton

Predicted Chemical

Shift (δ) in D₂O

(ppm)

Multiplicity Integration

α-CH₂ 2.2 - 2.4 Triplet (t) 4H

β-CH₂ 1.7 - 1.9 Quintet (quin) 2H

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum of disodium glutarate is predicted to show three

distinct signals, corresponding to the three unique carbon environments in the molecule.

Carboxylate Carbons (C1, C5): These carbons are the most deshielded due to their direct

attachment to two oxygen atoms.

α-Carbons (C2, C4): These methylene carbons are adjacent to the electron-withdrawing

carboxylate groups.

β-Carbon (C3): This central methylene carbon is the most shielded of the aliphatic carbons.

The predicted chemical shifts are presented in the table below.

Carbon Predicted Chemical Shift (δ) in D₂O (ppm)

C=O (Carboxylate) 182 - 185

α-CH₂ 35 - 38

β-CH₂ 22 - 25
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For disodium
glutarate, the key functional group is the carboxylate anion.

Vibrational Mode
Predicted Frequency

Range (cm⁻¹)
Intensity Description

Asymmetric COO⁻

Stretch
1550 - 1610 Strong

Characteristic strong

absorption for the

carboxylate group.[1]

Symmetric COO⁻

Stretch
1400 - 1450 Strong

Another characteristic

strong absorption for

the carboxylate group.

C-H Stretch (sp³ CH₂) 2850 - 2960 Medium
Aliphatic C-H

stretching vibrations.

CH₂ Scissoring ~1465 Medium
Bending vibration of

the methylene groups.

CH₂ Rocking/Wagging 700 - 1300 Weak to Medium

Bending vibrations of

the methylene groups

in the fingerprint

region.

Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of

disodium glutarate.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of disodium glutarate into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide

(D₂O). D₂O is a good choice for sodium salts of carboxylic acids due to its ability to dissolve
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ionic compounds.

Cap the NMR tube securely and vortex or sonicate the sample until the solid is completely

dissolved.

If necessary, a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-

2,2,3,3-d₄ acid sodium salt (TSP), can be added for precise chemical shift referencing (δ =

0.00 ppm).

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Set the appropriate acquisition parameters, including:

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 (can be increased for dilute samples)

Acquire the Free Induction Decay (FID).

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Tune the probe to the ¹³C frequency.
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Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment:

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons, though none are

present in disodium glutarate)

Number of Scans: 128 or more, depending on the sample concentration, to achieve a

good signal-to-noise ratio.

Acquire the FID with broadband proton decoupling.

Process the FID using a Fourier transform, phase correction, and baseline correction.

Reference the spectrum using the solvent signal or an internal standard.

IR Spectroscopy (Solid State)
Two common methods for analyzing solid samples by IR spectroscopy are the KBr pellet

method and Attenuated Total Reflectance (ATR).

KBr Pellet Method:

Thoroughly dry both the disodium glutarate sample and spectroscopic grade potassium

bromide (KBr) powder in an oven to remove any moisture, which can interfere with the

spectrum.

In an agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg)

with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes

to form a transparent or translucent pellet.
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Carefully remove the pellet from the die and place it in the sample holder of the IR

spectrometer.

Acquire the background spectrum (air or an empty pellet holder).

Acquire the sample spectrum.

Process the spectrum by subtracting the background and performing a baseline correction.

Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the clean, empty crystal.

Place a small amount of the solid disodium glutarate sample directly onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal surface.

Acquire the IR spectrum.

Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and

a soft tissue after the measurement.

Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound, such as disodium glutarate, using NMR and IR spectroscopy.
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Spectroscopic analysis workflow for structural elucidation.
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This comprehensive guide provides the foundational spectroscopic information and

experimental procedures necessary for the structural analysis of disodium glutarate. By

following these protocols and utilizing the predicted data as a reference, researchers can

confidently identify and characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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